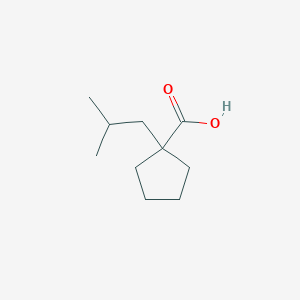

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” is an organic compound with the molecular formula C10H18O2 . It is also known as 1-isobutylcyclopentanecarboxylic acid . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds like cyclopentanecarboxylic acid can be achieved by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular weight of “this compound” is 170.25 . The InChI code for this compound is 1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Inhibition of RNA Methylation

Cycloleucine, a compound closely related to 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid, is a potent inhibitor of RNA methylation in infected chicken embryo fibroblasts. It significantly inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, affecting the methylation process without significantly impacting the 5'-terminal 7-methylguanosine methylation. This demonstrates the compound's potential in studying RNA processing and function (Dimock & Stoltzfus, 1979).

Ring Opening Reactions

The synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane derivatives show the versatility of cyclopentane derivatives in organic synthesis. Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate undergoes various ring-opening reactions under different conditions, leading to the formation of compounds with potential applications in material science and organic synthesis (Maas et al., 2004).

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) also acts as a competitive inhibitor of S-adenosyl-L-methionine synthesis by ATP:L-methionine S-adenosyltransferase. Its inhibitory activity is strictly dependent on ring size and is significantly affected by the introduction of substituents, indicating its potential use in studying enzymatic processes and inhibitor design (Coulter et al., 1974).

Building Blocks for Organic Synthesis

The development of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives demonstrates the potential of cyclopentane derivatives as versatile building blocks for the synthesis of difunctional trifluoromethylcyclopentane derivatives, useful in various organic synthesis applications (Grellepois et al., 2012).

Isostere for Carboxylic Acids

Cyclopentane-1,3-diones serve as novel isosteres for the carboxylic acid functional group, offering potential in drug design by substituting carboxylic acid functional groups to modify drug properties. This approach has been applied in the design of potent thromboxane A2 receptor antagonists, showcasing the cyclopentane derivative's role in medicinal chemistry (Ballatore et al., 2011).

Safety and Hazards

The safety information for “1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

This compound is a derivative of cyclopentanecarboxylic acid , which is a simple carboxylic acid

Biochemical Pathways

The biochemical pathways affected by 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid are not well-documented. As a derivative of cyclopentanecarboxylic acid, it may be involved in similar biochemical pathways. For example, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . .

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERLYDILUOMBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)

![N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940178.png)

![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)

![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2940182.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940184.png)

![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2940186.png)

![(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940189.png)